Dihydroterpinyl acetate
CAS No.: 80-25-1
Cat. No.: VC3820069
Molecular Formula: C12H22O2
Molecular Weight: 198.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 80-25-1 |
|---|---|
| Molecular Formula | C12H22O2 |
| Molecular Weight | 198.3 g/mol |
| IUPAC Name | 2-(4-methylcyclohexyl)propan-2-yl acetate |
| Standard InChI | InChI=1S/C12H22O2/c1-9-5-7-11(8-6-9)12(3,4)14-10(2)13/h9,11H,5-8H2,1-4H3 |
| Standard InChI Key | HBNHCGDYYBMKJN-UHFFFAOYSA-N |
| SMILES | CC1CCC(CC1)C(C)(C)OC(=O)C |
| Canonical SMILES | CC1CCC(CC1)C(C)(C)OC(=O)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Isomerism
Dihydroterpinyl acetate exists as a cis-trans isomeric mixture of p-menthan-1-yl and p-menthan-8-yl acetates. The equilibrium between these isomers influences its olfactory profile, with the cis configuration contributing subtle herbaceous notes alongside the dominant citrus-pine aroma . Nuclear magnetic resonance (NMR) studies confirm the presence of acetylated tertiary alcohols, with the ester functional group () central to its volatility and solubility profile .
Table 1: Key Physicochemical Properties
Synthesis and Catalytic Optimization
Hydrogenation of Terpinyl Acetates
Industrial production predominantly involves hydrogenating terpinyl acetates using Raney nickel catalysts. This process reduces α,β-unsaturated bonds in terpineol precursors, yielding dihydroterpinyl acetate with ≥99% purity. Kinetic studies reveal optimal conditions at 50–70°C and 10–15 bar , achieving near-quantitative conversion within 5–8 hours .
Solid Superacid-Catalyzed Esterification
Alternative routes employ sulfated zirconia () and tin-titanium composites () as solid superacid catalysts. These materials enhance reaction rates by providing Brønsted acid sites, facilitating terpineol-acetic anhydride condensation. Under microwave irradiation (100 W, 2 hours), yields reach 86.5% with 4% catalyst loading, minimizing byproduct formation .
Table 2: Comparative Synthesis Methods
| Method | Catalyst | Yield (%) | Conditions |
|---|---|---|---|
| Hydrogenation | Raney Nickel | 99+ | 70°C, 15 bar |
| Esterification | 94.1 | 40°C, 8 hours | |
| Microwave-Assisted | 86.5 | 100 W, 2 hours |
Olfactory Profile and Flavor Applications
Odor Threshold and Blending Performance
With an odor threshold of 0.01 ppm in air, dihydroterpinyl acetate imparts freshness at minimal concentrations. Gas chromatography-olfactometry (GC-O) identifies key odorants: limonene (0.1–0.25%) enhances citrus top-notes, while menthanyl acetates contribute mid-body .
Consumer Product Formulations
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Detergents and Cleaners: 0.2–0.5% loading masks alkaline odors without pH interference .
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Personal Care: In colognes, 1–3% concentrations provide long-lasting sillage due to low vapor pressure (0.06 hPa) .
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Food Flavors: GRAS-approved at 10–50 ppm for citrus flavor enhancement in beverages .
Market Dynamics and Future Outlook
The global dihydroterpinyl acetate market is projected to grow at 6.2% CAGR (2025–2030), driven by:
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MLCC Manufacturing: As a solvent in ceramic capacitor production, replacing volatile organic compounds (VOCs) .
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Natural Fragrance Trends: Consumer preference for terpene-derived ingredients over synthetics .
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Asia-Pacific Dominance: China accounts for 58% of production capacity, leveraging cost-effective catalytic processes .
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